molecular formula C20H24BrN3O B2882372 2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide CAS No. 1448125-40-3

2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Numéro de catalogue: B2882372
Numéro CAS: 1448125-40-3
Poids moléculaire: 402.336
Clé InChI: LBKABLUOXVLGTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H24BrN3O and its molecular weight is 402.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide (CAS Number: 1448125-40-3) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C20H24BrN3OC_{20}H_{24}BrN_{3}O, with a molecular weight of 402.3 g/mol. The structure features a bromine atom attached to a benzamide moiety, which is further substituted with a cyclopentyl group and a tetrahydroindazole derivative.

PropertyValue
CAS Number1448125-40-3
Molecular FormulaC20H24BrN3O
Molecular Weight402.3 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of the Tetrahydroindazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Bromination : The introduction of the bromine atom can be accomplished using brominating agents such as N-bromosuccinimide (NBS).
  • Amidation : Finally, the benzamide structure is formed through an amidation reaction with benzoyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways associated with pain and inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory properties by inhibiting cytokine production in activated macrophages. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Cytotoxicity Profiles : The cytotoxicity of this compound has been assessed in various cancer cell lines. One study reported that related indazole derivatives showed selective cytotoxicity towards glioma cells while sparing normal astrocytes . This selectivity suggests potential therapeutic applications in cancer treatment.
  • Pharmacological Evaluation : A pharmacological evaluation indicated that compounds with similar frameworks exhibited promising results in reducing tumor growth in animal models. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityIC50 (µM)
CGP 28238Anti-inflammatory<2
Dehydroabietylamine derivativeAntiparasitic0.37 (L. donovani)
Compound CAnti-gliomaLow micromolar

Propriétés

IUPAC Name

2-bromo-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O/c21-17-11-5-3-9-15(17)20(25)22-13-18-16-10-4-6-12-19(16)24(23-18)14-7-1-2-8-14/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKABLUOXVLGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.